TP-5801

Beschreibung

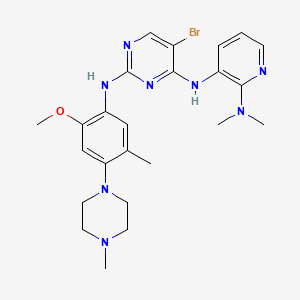

Introduction to 5-Bromo-4-N-[2-(Dimethylamino)Pyridin-3-Yl]-2-N-[2-Methoxy-5-Methyl-4-(4-Methylpiperazin-1-Yl)Phenyl]Pyrimidine-2,4-Diamine

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name, 5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine , reflects its intricate substitution pattern. Breaking this down:

- Pyrimidine core : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

- Substituents :

- Position 2 : A diamine group (-NH–) linked to a 2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl moiety.

- Position 4 : A diamine group (-NH–) attached to a 2-(dimethylamino)pyridin-3-yl group.

- Position 5 : A bromine atom.

This nomenclature aligns with IUPAC Rule C-14.3 for heterocyclic compounds, prioritizing substituent positions based on numbering from the pyrimidine nitrogen atoms. The dimethylamino and methylpiperazinyl groups classify it as a tertiary amine-containing derivative, while the bromine introduces electrophilic reactivity.

Historical Development of Poly-Substituted Pyrimidine Derivatives

The synthesis of multi-substituted pyrimidines evolved through three key phases:

Phase 1: Early Halogenation Techniques (Pre-2000)

Initial methods relied on electrophilic bromination of pyrimidine precursors using reagents like 2,4,4,6-tetrabromocyclohexa-2,5-dienone. For example, bromination of 3-dimethylaminopyridine yielded 2-bromo-5-dimethylaminopyridine, demonstrating regioselectivity influenced by electron-donating groups.

Phase 2: Cross-Coupling Innovations (2000–2020)

Advancements in Suzuki-Miyaura and Buchwald-Hartwig couplings enabled the introduction of aryl and amino groups at specific positions. A 2022 study demonstrated DBU-mediated redox isomerization of propargyl alcohols to chalcones, followed by condensation with amidines for scalable pyrimidine synthesis.

Phase 3: Computational-Guided Design (2020–Present)

Modern workflows combine density functional theory (DFT) calculations with automated synthesis platforms to predict substitution effects on ring aromaticity and hydrogen-bonding capacity. For instance, X-ray crystallography of 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate revealed noncovalent interactions critical for solid-state stability.

Table 1: Key Substituent Effects in Pyrimidine Derivatives

Structural Relationship to Nucleoside Analogues and Heterocyclic Pharmacophores

The compound shares structural motifs with antiviral and anticancer nucleoside analogues:

A. Pyrimidine Core as a Nucleobase Mimetic

The diaminopyrimidine system mimics natural nucleobases, enabling potential DNA intercalation. In 5-bromo-6-p-tolylamino-1H-pyrimidine-2,4-dione, the bromine and tolyl groups facilitate stacking interactions with DNA topoisomerase III, as shown by a Ki of 14 µM in Bacillus subtilis assays.

B. Pharmacophoric Elements

- Dimethylamino Group : Enhances membrane permeability via moderate lipophilicity (logP ≈ 2.1 predicted for this compound).

- Methylpiperazinyl Group : Introduces hydrogen-bond acceptor sites, mimicking the sugar-phosphate backbone in nucleosides.

- Methoxy Group : Stabilizes the aryl ring’s electron density, reducing oxidative metabolism.

C. Supramolecular Interactions Parallel offset stacking observed in 2,6-diaminopyrimidin-4-yl sulfonate derivatives suggests this compound could form similar interactions with protein aromatic residues (e.g., tyrosine, phenylalanine).

Eigenschaften

Molekularformel |

C24H31BrN8O |

|---|---|

Molekulargewicht |

527.5 g/mol |

IUPAC-Name |

5-bromo-4-N-[2-(dimethylamino)-3-pyridinyl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C24H31BrN8O/c1-16-13-19(21(34-5)14-20(16)33-11-9-32(4)10-12-33)29-24-27-15-17(25)22(30-24)28-18-7-6-8-26-23(18)31(2)3/h6-8,13-15H,9-12H2,1-5H3,(H2,27,28,29,30) |

InChI-Schlüssel |

CPJOTOBXAWKVCT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1N2CCN(CC2)C)OC)NC3=NC=C(C(=N3)NC4=C(N=CC=C4)N(C)C)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Structural Features

The target molecule comprises several key structural elements that inform the synthetic strategy:

- A 2,4-diaminopyrimidine core with a 5-bromo substituent

- A 2-(dimethylamino)pyridin-3-yl group at the 4-amino position

- A 2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl group at the 2-amino position

Preparation of the 5-Bromo-2,4-diaminopyrimidine Core

Synthesis of 2,4-Diaminopyrimidine

The initial step in the synthetic pathway involves preparing 2,4-diaminopyrimidine, which serves as the foundation for the target molecule. Based on information from search result, an efficient procedure involves the conversion of 2-amino-4-chloropyrimidine using ammonia in a hydroxylated solvent.

Detailed Procedure:

- Mix 350 parts of 2-amino-4-chloropyrimidine with 560 parts of methanol and 500 parts of ammonia

- Heat in a closed vessel with shaking for one hour at 125°C and then for 2.5 hours at 150-175°C

- Evaporate the mixture to dryness with warming in a current of air

- Stir the residue with enough warm water to make 800 parts

- Treat with activated charcoal and filter

- Treat the filtrate with concentrated sulfate solution or sulfuric acid to maximum precipitation

- Chill the solution and filter off the precipitate

- Recrystallize from six times its weight of hot water with activated charcoal treatment

This procedure typically yields 2,4-diaminopyrimidine sulfate with excellent purity. The free base can be obtained by treating with alkali and extracting with an appropriate solvent such as ethyl acetate.

Table 2: Reaction Parameters for 2,4-Diaminopyrimidine Synthesis

Alternative Approach to 2,4-Diaminopyrimidine

An alternative preparation method, described in search result, involves the synthesis of 2,4-diamino-6-hydroxypyrimidine from guanidine nitrate and ethyl cyanoacetate, followed by transformation to 2,4-diaminopyrimidine:

Procedure:

- In a four-necked flask, heat and stir 300 ml of methanol, 110 g of guanidine nitrate, and 55 g of sodium methoxide for 1 hour

- Under reflux, add methyl cyanoacetate dropwise

- Continue refluxing for 4 hours

- Distill off the recovered methanol

- Add 800 ml of water and adjust pH to 9 with hydrochloric acid

- Further adjust to pH 7 with 50% acetic acid

- Cool to 5-10°C, filter, wash with water, and dry

This procedure yields 2,4-diamino-6-hydroxypyrimidine with approximately 95% yield and 99.1% purity. This intermediate can be further processed to 2,4-diaminopyrimidine through appropriate functional group transformations.

Preparation of Key Building Blocks for N-Arylation

Synthesis of the 2-(Dimethylamino)pyridin-3-yl Fragment

The 2-(dimethylamino)pyridin-3-yl fragment represents a key building block for the target molecule. Based on search result, which discusses the synthesis of dimethylpyridin-2-amine derivatives, a potential approach involves:

Proposed Procedure:

- Begin with 2-amino-3-bromopyridine

- Protect the 2-amino group with a formimidamide directing group by reacting with 1,1-dimethoxy-N,N-dimethylmethanamine

- Replace the 3-bromo substituent with a methyl group using a methyl zinc compound in the presence of a nickel catalyst (Negishi coupling)

- Introduce the dimethylamino functionality through appropriate transformations of the directing group

- Functionalize as needed for coupling to the pyrimidine core

This approach leverages the directing group strategy and metal-catalyzed coupling described in search result, adapted for the specific substitution pattern required.

Synthesis of the 2-Methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl Fragment

While the search results don't provide direct information on preparing this specific fragment, a logical synthetic route can be designed based on general principles of aromatic functionalization:

Proposed Procedure:

- Start with commercially available 2-methoxy-5-methylphenol

- Introduce an appropriate leaving group at the 4-position through electrophilic substitution

- Displace this leaving group with 1-methylpiperazine

- Functionalize as needed for coupling to the pyrimidine core

This modular approach allows for efficient preparation of the complex phenyl fragment from more readily available starting materials.

Assembly of the Target Compound

Sequential N-Arylation Strategy

Optimization Parameters and Scale-up Considerations

Critical Parameters for Process Optimization

Table 5: Key Optimization Parameters

Scale-up Considerations

For scaling the synthesis to larger quantities, several factors must be addressed:

Safety Assessment:

- Evaluation of thermal hazards, particularly for bromination steps

- Safe handling protocols for air-sensitive catalysts and reagents

- Containment strategies for toxic or volatile materials

Process Development:

- Minimize solvent volumes through concentration optimization

- Develop continuous processing for critical steps

- Implement in-process controls for consistent quality

Engineering Controls:

- Design appropriate reactor systems for exothermic steps

- Implement temperature control strategies

- Develop effective mixing protocols for heterogeneous reactions

Environmental Considerations:

- Solvent recycling opportunities

- Waste stream management

- Catalyst recovery systems

Purification and Characterization

Purification Methods

Based on approaches mentioned in various search results, several purification strategies are applicable:

Table 6: Purification Methods

Analytical Methods for Characterization

For confirming structure and purity of the target compound and intermediates:

Table 7: Analytical Methods

| Method | Application | Information Provided | Significance |

|---|---|---|---|

| ¹H NMR | Structure confirmation | - Proton environments - Coupling patterns - Integration |

Essential for confirming substitution patterns |

| ¹³C NMR | Carbon framework analysis | - Carbon environments - Quaternary carbon detection |

Confirms carbon skeleton and substitution |

| 2D NMR (COSY, HSQC, HMBC) | Structure elucidation | - Connectivity information - Long-range correlations |

Critical for complex structures |

| Mass spectrometry | Molecular weight confirmation | - Molecular ion - Fragmentation pattern |

Confirms molecular formula |

| HPLC | Purity assessment | - Chromatographic profile - Impurity detection |

Quality control and purity determination |

| X-ray crystallography | Absolute structure | - Three-dimensional arrangement - Bond lengths and angles |

Definitive structural proof if crystalline |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino and methoxy groups, leading to the formation of corresponding N-oxide and methoxy derivatives.

Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the pyrimidine ring, leading to dihydropyrimidine derivatives.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, and primary amines under basic conditions.

Major Products Formed

Oxidation: N-oxide and methoxy derivatives.

Reduction: Dihydropyrimidine derivatives and debrominated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes and receptors involved in cellular processes. For example, it may inhibit protein kinases, leading to the disruption of signaling pathways that regulate cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Pyrimidine-Diamine Derivatives

The pyrimidine-diamine core is shared among several compounds, but substituent variations significantly influence biological activity and physicochemical properties.

Key Observations :

- Bromine vs. Chlorine : The target compound’s bromine atom (vs. chlorine in AZD1480) may enhance lipophilicity and alter binding kinetics in hydrophobic kinase domains .

- Substituent Complexity: The target’s N2-substituent includes a methoxy group and a 4-methylpiperazine ring, which likely improves solubility compared to AZD1480’s fluoropyrimidinyl group.

- Kinase Selectivity: AZD1480’s pyrazolyl group confers selectivity for Jak2 over other kinases, while the target compound’s dimethylaminopyridyl group may favor interactions with serine/threonine kinases .

Brominated Pyrimidines with Varied Functionalization

Brominated pyrimidines are common intermediates in drug synthesis. Their reactivity and steric profiles differ based on substitution patterns:

Comparison :

- The target compound’s diamino substitution contrasts with monofunctional brominated pyrimidines (e.g., 5-bromo-2,4-dimethoxypyrimidine), which lack the capacity for dual hydrogen bonding .

- Piperazine-containing analogs (e.g., CAS 141302-36-5) demonstrate the importance of nitrogen-rich substituents in enhancing solubility and target engagement .

Pyrimidine-Diamines in Therapeutic Development

Pyrimidine-diamines are explored for diverse applications:

Structural-Activity Relationships :

- Antimicrobial vs. Anticancer : Trimethoprim analogs prioritize small, planar substituents (e.g., benzyl groups) for bacterial DHFR binding, while anticancer diamines (e.g., AZD1480) incorporate bulkier, flexible groups for kinase specificity .

- Target Compound’s Potential: The combination of a bromine atom (electrophilic reactivity) and a methylpiperazine group (solubility enhancement) positions it as a dual-purpose scaffold for covalent kinase inhibitors or epigenetic modulators.

Research Findings and Challenges

- Synthetic Feasibility : highlights the use of toluene sulfonic acid in pyrimidine-diamine synthesis, suggesting the target compound could be synthesized via similar Buchwald-Hartwig coupling or nucleophilic aromatic substitution .

- Crystallographic Insights: Analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidine-4-amine () reveal intramolecular hydrogen bonding patterns that stabilize the pyrimidine core—a feature likely conserved in the target compound .

- Pharmacokinetic Limitations: AZD1480’s phase I trials underscore challenges in balancing potency (nanomolar IC50) with toxicity, a hurdle the target compound may face due to its complex substituents .

Biologische Aktivität

5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a pyrimidine core substituted with various functional groups, enhancing its biological activity. The presence of a bromine atom and piperazine moiety contributes to its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Many pyrimidine derivatives have been shown to inhibit cancer cell proliferation. For instance, studies have demonstrated that modifications in the piperazine ring can enhance selectivity towards certain cancer cell lines.

- Antimicrobial Properties : Compounds with similar nitrogenous heterocycles have exhibited antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes.

Structure-Activity Relationship (SAR)

The structure of 5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine allows for various interactions with biological targets. Key points include:

- Pyrimidine Core : Essential for binding to target proteins.

- Dimethylamino Group : Enhances solubility and bioavailability.

- Piperazine Ring : Contributes to receptor binding affinity.

1. Anticancer Activity

In a study evaluating the anticancer effects of similar compounds, it was found that derivatives with a piperazine ring showed significant inhibition against breast cancer cell lines (MCF7) with IC50 values in the micromolar range. The modification of substituents on the pyrimidine core was crucial for enhancing potency.

2. Antimicrobial Efficacy

A comparative study on the antimicrobial activity of pyrimidine derivatives indicated that compounds with a methoxy group displayed improved activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values lower than standard antibiotics such as ampicillin.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.